Methyl quinazolin-4-ylglycinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(quinazolin-4-ylamino)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-10(15)6-12-11-8-4-2-3-5-9(8)13-7-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |
InChI Key |
TWKVCHIFZZWUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Quinazolin 4 Ylglycinate and Analogs
Classical Approaches in Quinazolinone Synthesis
Traditional methods for synthesizing the quinazolinone scaffold have been the bedrock for the development of more complex derivatives. These approaches often involve straightforward, yet effective, chemical transformations.
Condensation and Cyclization Reactions
The most established and versatile route to quinazolinones involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent, followed by intramolecular cyclization. rsc.orgresearchgate.netnih.gov One of the earliest and most fundamental methods is the Niementowski synthesis, which utilizes the condensation of anthranilic acid with acid amides. nih.gov A common variation involves heating anthranilic acid with an excess of formamide. nih.govfrontiersin.org
Another classical approach is the reaction of N-acylanthranilic acids with primary amines or ammonia. nih.gov The cyclization of 2-aminobenzamides with aldehydes is also a widely used method, often catalyzed by acids or metal catalysts. researchgate.netacs.org However, these traditional methods can sometimes require harsh conditions such as high temperatures or the use of toxic solvents. researchgate.net
A base-promoted, transition-metal-free synthesis of quinazolin-4-ones has been developed through the SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.orgnih.gov This method provides an alternative for constructing the quinazolin-4-one ring. acs.orgnih.gov The proposed mechanism involves the initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular nucleophilic addition and subsequent dehydration to yield the final quinazolinone product. nih.gov
The following table summarizes selected classical condensation and cyclization reactions for quinazolinone synthesis.
| Reactants | Reagents/Conditions | Product Type | Reference |
| Anthranilic acid, Formamide | Heat (120°C) | 4(3H)-Quinazolinone | nih.gov |
| o-Aminobenzamides, Aldehydes | Mesoporous ZrO₂-supported Cu₂O | Quinazolinones | rsc.org |
| o-Fluorobenzamides, Amides | Cs₂CO₃, DMSO, Heat (135°C) | Quinazolin-4-ones | acs.orgnih.gov |
| 2-Aminobenzamides, Aldehydes | Ultrasound, DDQ, CH₃OH, rt | Quinazolinones | rsc.org |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single pot to form a complex product, incorporating most of the atoms from the reactants. nih.govacs.org This approach is valued for its high efficiency, mild reaction conditions, and the ability to generate diverse molecular scaffolds. nih.govacs.org
One such strategy involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of three new C-N bonds and yielding diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under metal-free conditions. acs.org Another MCR approach for quinazoline (B50416) synthesis involves the reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions, where the C-H bond ortho to the amino group in the aniline is directly functionalized. rsc.org
The Ugi four-component reaction (Ugi-4CR) has also been employed for the rapid synthesis of diverse polycyclic quinazolinones. nih.govacs.org One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.govacs.org A second, alternative strategy utilizes cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.govacs.org
The table below outlines examples of multi-component reactions for quinazolinone synthesis.
| Components | Reagents/Conditions | Product Type | Reference |
| Arenediazonium salts, Nitriles, Bifunctional anilines | 60°C, air | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |
| Anilines, Aromatic aldehydes, Ammonium iodide | Metal-free | Substituted quinazolines | rsc.org |
| o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Ugi-4CR, then Pd-catalyzed annulation | Polycyclic quinazolinones | nih.govacs.org |
| o-Iodobenzaldehyde, Benzoic acids, Isocyanides, Cyanamide | Ugi-4CR, then AIBN/tributyltin hydride radical cyclization | Polycyclic quinazolinones | nih.govacs.org |
Contemporary Synthetic Strategies
Modern synthetic methods focus on improving efficiency, reducing environmental impact, and accessing novel chemical space. These strategies often employ advanced technologies and green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as accelerated reaction rates, higher yields, and often milder reaction conditions compared to conventional heating. frontiersin.orgvanderbilt.edu This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. frontiersin.orgrsc.orgsci-hub.cat
For instance, the Niementowski reaction can be significantly improved by using microwave irradiation, leading to better yields and shorter reaction times. nih.gov Microwave-assisted synthesis has been used to prepare N-substituted quinazolinones from anthranilic acid and ethanolamine (B43304) in a one-pot process, where dimethylformamide (DMF) serves as both the solvent and a carbon source. vanderbilt.edu
Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF under microwave irradiation provides a green and rapid route to quinazolinone derivatives. rsc.orgsci-hub.cat This method is notable for being one of the first examples of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. rsc.orgsci-hub.cat
The following table presents examples of microwave-assisted quinazolinone syntheses.
| Reactants | Reagents/Conditions | Product Type | Reference |
| Anthranilic acid, Ethanolamine | Microwave, DMF | N-Substituted quinazolinones | vanderbilt.edu |
| Substituted 2-halobenzoic acids, Amidines | Microwave, Fe₂(acac)₃ or FeCl₃, Water or DMF | Quinazolinone derivatives | rsc.orgsci-hub.cat |
| Anthranilic acids, Formamide | Microwave (60 W, 150°C) | 3H-Quinazolin-4-ones | frontiersin.org |
| Substituted methyl anthranilate, Iso(thio)cyanates | Microwave, DMSO/H₂O | 2,4(1H,3H)-Quinazolinediones or 2-Thioxoquinazolinones | sigmaaldrich.com |
Catalyst-Free and Green Chemistry Protocols
In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that are environmentally benign. This includes the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes.
Glycerol has been employed as a green and sustainable solvent for the synthesis of quinazolinone and spiro-quinazolinone derivatives. researchgate.net Another approach utilizes a low-melting mixture of maltose, dimethylurea (DMU), and NH₄Cl as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free, one-pot, three-component synthesis of quinazolines. rsc.org
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes offers a green and efficient method for quinazolin-4(3H)-one synthesis. rsc.orgresearchgate.net This reaction proceeds under metal-free conditions using fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.orgresearchgate.net Furthermore, a transition-metal-free, base-promoted protocol using polyethylene (B3416737) glycol 200 (PEG-200) as the reaction medium has been developed for the synthesis of quinazolinones with good yields and operational simplicity. rsc.org
The table below highlights some catalyst-free and green chemistry approaches to quinazolinone synthesis.
| Reactants | Reagents/Conditions | Product Type | Reference |
| Isatin and benzaldehyde (B42025) derivatives | Glycerol | Quinazolinones and Spiro-quinazolinones | researchgate.net |
| 2-Aminoaryl ketones, Aldehyde, Ammonium acetate (B1210297) | Maltose-DMU-NH₄Cl melt, aerobic oxidation | Quinazolines | rsc.org |
| 2-Aminobenzamides, Aldehydes | Visible light, Fluorescein, TBHP | Quinazolin-4(3H)-ones | rsc.orgresearchgate.net |
| 2-Aminobenzamides, Benzoyl chlorides | K₂CO₃, PEG-200 | 2-Phenylquinazolin-4(3H)-ones | rsc.org |
Oxidative Olefin Bond Cleavage Methodologies
A novel and efficient method for the synthesis of quinazolin-4(3H)-ones involves the oxidative cleavage of an olefin C=C bond. This approach allows for the use of readily available styrenes as starting materials. mdpi.comresearchgate.net
An efficient and selective oxidative procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.comresearchgate.net This method is environmentally friendly, utilizing a green solvent and avoiding hazardous materials. mdpi.comresearchgate.net The proposed mechanism suggests that the styrene (B11656) is first oxidized to the corresponding benzaldehyde, which then undergoes condensation with the o-aminobenzamide to form an imine intermediate. mdpi.com This intermediate subsequently cyclizes and is oxidized to afford the final quinazolinone product. mdpi.com
While ozonolysis and permanganate (B83412) cleavage are classical methods for oxidative cleavage of alkenes, newer methods are being developed. youtube.com For example, a light-driven, manganese-catalyzed protocol allows for the selective oxidation of alkenes to carbonyls under an atmosphere of oxygen, which can then be used in subsequent reactions to form quinazolinones. nih.gov
The following table shows an example of the oxidative olefin bond cleavage methodology.
| Reactants | Reagents/Conditions | Product Type | Reference |
| o-Aminobenzamides, Styrenes | DTBP (oxidant), p-TsOH (additive), DMSO | Quinazolin-4(3H)-ones | mdpi.comresearchgate.net |
Synthesis of Precursors and Intermediates Integral to Methyl Quinazolin-4-ylglycinate Formation
The formation of the quinazolinone scaffold, the central structural motif, relies on several established synthetic pathways. The choice of starting material often dictates the route and the nature of the subsequent reaction steps. Common precursors include anthranilic acid, isatoic anhydride (B1165640), and 2-aminobenzonitrile.
From Anthranilic Acid or Isatoic Anhydride:
A prevalent method begins with the acylation of anthranilic acid. For instance, reacting anthranilic acid with acetic anhydride leads to the formation of an N-acylanthranilic acid, which upon heating, cyclizes to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. researchgate.netpharmainfo.in This benzoxazinone (B8607429) is highly reactive and serves as a direct precursor to the quinazolinone ring. It is often used in situ due to its sensitivity to hydrolysis. pharmainfo.in
Alternatively, isatoic anhydride, which can be synthesized from o-aminobenzoic acid, is a versatile starting material. nih.govnih.gov It reacts with various amines to yield 2-aminobenzamide (B116534) derivatives. nih.govresearchgate.net These benzamides are crucial intermediates that can be cyclized to form the quinazolinone ring. For example, a one-pot reaction of isatoic anhydride with an appropriate amine can directly lead to N-substituted 2-aminobenzamides. nih.govnih.gov
Table 1: Key Starting Materials for Quinazolinone Synthesis
| Starting Material | Key Intermediate(s) | Relevant Synthesis Method |
|---|---|---|
| Anthranilic Acid | N-acylanthranilic acid, Benzoxazin-4-one | Acylation followed by cyclization/dehydration. researchgate.net |
| Isatoic Anhydride | 2-Aminobenzamide derivatives | Ring-opening reaction with amines. nih.govresearchgate.net |
Formation of the Key 4-Chloroquinazoline (B184009) Intermediate:
To introduce the glycinate (B8599266) moiety at the 4-position via nucleophilic substitution, the 4-oxo group of the quinazolinone ring must first be converted into a better leaving group. The most common strategy is the chlorination to produce a 4-chloroquinazoline intermediate. This transformation is typically achieved by treating the quinazolin-4(3H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), or thionyl chloride (SOCl₂). mdpi.comresearchgate.net The resulting 4-chloroquinazoline is a highly reactive electrophile, primed for reaction with nucleophiles.
The Glycine (B1666218) Methyl Ester Intermediate:
The second crucial component for the final synthesis step is glycine methyl ester. This amino acid ester is commercially available or can be readily prepared from glycine through standard esterification procedures, such as the Fischer-Speier esterification using methanol (B129727) and an acid catalyst like hydrogen chloride. This intermediate provides the nucleophilic amino group required for attachment to the quinazoline core.
Optimization of Reaction Conditions and Yields in Quinazolinone Synthesis
The efficiency and yield of quinazolinone synthesis are highly dependent on the reaction conditions. Optimization strategies focus on several key parameters, including catalysts, solvents, temperature, and the use of non-conventional energy sources.
Optimizing Quinazolinone Ring Formation:
The cyclization of precursors like 2-aminobenzamides can be promoted by various catalytic systems. Copper-catalyzed methods have been shown to be effective for domino reactions that form the quinazolinone ring in good to excellent yields. organic-chemistry.org Iodine has also been employed as a catalyst in multicomponent reactions, offering mild conditions and high efficiency. researchgate.net
The choice of solvent and energy source plays a significant role. Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and an oxidant or a source of a carbon atom in certain protocols. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.comsemanticscholar.org For instance, the synthesis of 2-methylquinazolin-4(3H)-one from anthranilic acid and acetic anhydride can be completed in minutes under microwave irradiation at 210 W. pharmainfo.in Solvent-free conditions, sometimes facilitated by microwave irradiation, represent a green chemistry approach to improve efficiency. semanticscholar.org
Optimizing the Nucleophilic Aromatic Substitution (SNAr) Step:
The reaction between 4-chloroquinazoline and an amine, such as glycine methyl ester, is a critical step that can be optimized for higher yields and purity. The regioselectivity of this SNAr reaction is well-established, with nucleophilic attack preferentially occurring at the C4 position. nih.gov
Table 2: Optimization Parameters for SNAr Reaction of 4-Chloroquinazoline
| Parameter | Conditions/Reagents | Expected Outcome | Reference |
|---|---|---|---|
| Solvent | Isopropanol, Ethanol (B145695), THF/H₂O | Good yields, facilitates reaction with various amines. | researchgate.netresearchgate.net |
| Base | Triethylamine (B128534) (TEA), K₂CO₃, Cs₂CO₃ | Neutralizes HCl byproduct, can promote reaction. | researchgate.netresearchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures or microwave irradiation can overcome low reactivity of electron-poor amines. | researchgate.net |
| Catalyst | Palladium, Copper | Can be used in some N-arylation protocols, though often not required for aliphatic amines. | nih.gov |
| Energy Source | Conventional Heating, Microwave | Microwave irradiation significantly reduces reaction times from hours to minutes. | researchgate.net |
Electron-rich amines generally react readily with 4-chloroquinazolines, sometimes at room temperature or with gentle heating in a solvent like isopropanol. researchgate.net For less reactive amines, or to accelerate the reaction, microwave heating has proven highly effective. researchgate.net The use of a base like triethylamine (TEA) is common to scavenge the HCl generated during the substitution. researchgate.net
An alternative to the two-step chlorination-amination sequence is the direct amination of the quinazolin-4(3H)-one. This can be achieved by activating the C4-OH group in situ using reagents like 4-toluenesulfonyl chloride (TsCl) in the presence of the amine. semanticscholar.org This method avoids the use of harsh chlorinating agents like POCl₃, offering a more environmentally friendly process.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The isolation and purification of intermediates and the final this compound product are essential for obtaining materials of high purity. Standard laboratory techniques are employed, tailored to the specific properties of the compound at each stage.
Purification of Intermediates:
Intermediates like 2-aminobenzamides or the initial quinazolin-4(3H)-one product are often solids. They can be purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to remove unreacted starting materials and byproducts. researchgate.net Simple filtration and washing of the precipitated solid with a suitable solvent like n-hexane or cold ethanol is also a common and effective method. researchgate.netnih.gov For the 4-chloroquinazoline intermediate, which can be sensitive, purification might involve distillation under reduced pressure or direct use in the next step after removing the excess chlorinating agent.
Purification of the Final Product:
The final product, this compound, and its analogs are typically purified using one or a combination of the following methods:
Extraction: After the reaction is complete, the mixture is often worked up by adding water and extracting the product into an organic solvent like ethyl acetate or chloroform. The organic layer is then washed with water or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure using a rotary evaporator. nih.gov
Column Chromatography: This is a highly effective method for separating the desired product from impurities. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is a mixture of solvents, such as chloroform/methanol or ethyl acetate/hexane. researchgate.net The polarity of the eluent is adjusted to achieve optimal separation.
Recrystallization: If the product obtained after chromatography or initial workup is a solid, it can be further purified by recrystallization from a suitable solvent system to yield high-purity crystalline material.
Preparative Thin-Layer Chromatography (TLC): For smaller scale preparations, preparative TLC can be used to isolate the pure compound.
Table 3: Common Purification Techniques in Quinazolinone Synthesis
| Technique | Stage of Synthesis | Description |
|---|---|---|
| Filtration | Intermediate & Final Product | Simple separation of a solid product from the reaction mixture, often followed by washing. nih.gov |
| Recrystallization | Intermediate & Final Product | Dissolving the crude solid in a hot solvent and allowing it to cool, causing pure crystals to form. |
| Solvent Extraction | Final Product Workup | Separating the product from an aqueous phase into an immiscible organic solvent. |
| Column Chromatography | Final Product | Separation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). researchgate.net |
The choice of purification method depends on the physical state of the product (solid or oil), its polarity, and the nature of the impurities present. The progress of purification is typically monitored by thin-layer chromatography (TLC).
Chemical Reactivity and Derivatization of Methyl Quinazolin 4 Ylglycinate
Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Core
The quinazolinone nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govbohrium.com The reactivity of this core towards substitution reactions is dictated by the electronic properties of the two constituent rings and the influence of substituents.
Electrophilic Substitution: The pyrimidine portion of the quinazolinone core is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich benzene ring. wikipedia.orgnih.gov The regioselectivity of these substitutions follows a predictable pattern, with the C-8 position being the most reactive, followed by C-6, C-5, and C-7. wikipedia.orgnih.gov Nitration is a classic example of an electrophilic substitution on the quinazoline (B50416) ring, typically yielding the 6-nitro derivative when conducted with fuming nitric acid in concentrated sulfuric acid. nih.gov
Nucleophilic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The C-4 position is particularly reactive towards nucleophiles, a characteristic that is central to the functionalization of the quinazolinone scaffold. wikipedia.orgmdpi.com When a suitable leaving group, such as a halogen, is present at the C-2 or C-4 position, it can be readily displaced by a variety of nucleophiles. wikipedia.org
Studies on 2,4-dichloroquinazoline (B46505) precursors consistently show that nucleophilic aromatic substitution (SNAr) occurs with high regioselectivity at the C-4 position. mdpi.com This preferential reactivity is exploited in the synthesis of numerous 4-substituted quinazoline derivatives using nucleophiles like anilines, benzylamines, and aliphatic amines. mdpi.com The reaction of quinazoline with nucleophiles like sodamide or hydrazine (B178648) also proceeds via addition to the C-4 position, yielding 4-aminoquinazoline and 4-hydrazinoquinazoline (B1199610), respectively. nih.gov
Transformations Involving the Glycinate (B8599266) Ester Moiety
The glycinate ester group attached at the N-3 position introduces a secondary site for chemical modification, distinct from the quinazolinone core. The reactivity of this moiety is characteristic of standard amino acid esters.
Key transformations include:
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(carboxymethyl)quinazolin-4(3H)-one. This transformation is useful for introducing a polar functional group or for subsequent coupling reactions.
Amidation: The ester can react with various primary or secondary amines to form the corresponding amides. This is a common strategy for building more complex molecular architectures and is often used in the synthesis of biologically active molecules. rsc.org
Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the methyl group with another alkyl or aryl group, altering the steric and electronic properties of the ester.
Polymerization: Like other simple glycine (B1666218) esters, Methyl quinazolin-4-ylglycinate may be prone to self-condensation reactions. Glycine methyl ester itself is not shelf-stable at room temperature, as it can polymerize or cyclize to form diketopiperazine. wikipedia.org This inherent reactivity suggests that reactions involving the glycinate moiety must be conducted under controlled conditions to avoid side products.
α-Carbon Reactions: The α-carbon of the glycinate unit can potentially be functionalized through alkylation or Michael addition reactions, though this may require strong bases and careful substrate protection. acs.org
Functionalization Strategies at C-2, N-3, and C-4 Positions
The C-2, N-3, and C-4 positions are critical hubs for the derivatization of the quinazolinone scaffold, with numerous strategies developed to introduce a wide range of functional groups. nih.govnih.govacs.orgacs.orgfrontiersin.org
C-2 Position: The C-2 position can be functionalized through various methods. Transition metal-catalyzed cross-coupling reactions are widely used for C-H arylation. bohrium.comrsc.org For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized from isatoic anhydride (B1165640) and amidoxime (B1450833) derivatives using an iron(III) chloride catalyst. organic-chemistry.org Copper-catalyzed domino reactions of alkyl halides with anthranilamides also provide a route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
N-3 Position: The N-3 position is frequently substituted to modulate the biological properties of quinazolinone derivatives. nih.gov The synthesis of this compound itself involves the N-alkylation of a quinazolinone precursor. A common method involves the regioselective N-alkylation of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate, which exclusively targets the N-3 position. rsc.org The resulting scaffold can then undergo further modifications at the C-2 position and the ester moiety. rsc.org
C-4 Position: The C-4 position is highly susceptible to modification, primarily through nucleophilic substitution of a 4-haloquinazoline precursor. mdpi.com Recent advancements have also enabled the direct C-4 C-H functionalization. acs.orgacs.org Electrochemical methods have been developed for the cross-coupling of quinazolines with various partners, including phenols, phosphonates, and nitroalkanes, at the C-4 position without the need for pre-functionalization. acs.orgacs.org
Table 1: Summary of Functionalization Strategies for the Quinazolinone Core
| Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-2 | C-H Arylation | Aryl Halides, Cu/Pd Catalysts | Aryl | bohrium.com |
| C-2 | Domino Reaction | Alkyl Halides, Anthranilamides, CuBr | Alkyl/Aryl | organic-chemistry.org |
| N-3 | N-Alkylation | Methyl Bromoacetate, Base | -CH₂COOCH₃ (Glycinate) | rsc.org |
| N-3 | Condensation | Primary Amines, N-Acylanthranilic Acids | Substituted Amine | nih.gov |
| C-4 | Nucleophilic Substitution (SNAr) | Anilines, Benzylamines, Aliphatic Amines | Substituted Amine | mdpi.com |
| C-4 | Electrochemical C-H Functionalization | Phenols, Hantzsch Ester, Electrolysis | Phenol | acs.orgacs.org |
| Benzene Ring (C-6/C-8) | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro (-NO₂) | nih.gov |
Ring System Modifications and Fused Heterocycle Formation
The quinazolinone scaffold serves as a versatile building block for the synthesis of more complex, polynuclear heterocyclic systems. bohrium.com These reactions typically involve the annulation of a new ring onto either the pyrimidine or the benzene portion of the quinazolinone core. researchgate.net
A variety of fused systems can be generated, with the resulting structures classified by the size of the newly formed ring and the number and type of heteroatoms it contains. bohrium.comtandfonline.com Common strategies include:
Diels-Alder Reactions: Cycloaddition reactions can be used to construct new six-membered rings. For example, the reaction of a substituted cyclobutapyrimidine with a dienophile can lead to fused pyrrolo[g]quinazolinone systems. tandfonline.com
Condensation Reactions: The condensation of a substituted quinazolinone with bifunctional reagents is a straightforward method for ring fusion. Fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave conditions yields quinazolino[4,3-b]quinazolin-8-ones. nih.gov
[4+2] Annulation: The reaction of a 2-indolyl quinazolinone with propargylic alcohols can proceed via a sequential C-propargylation and aza-annulation to form diversely fused indolopyrido-quinazolinones. acs.org
Cascade Reactions: Multi-step, one-pot cascade reactions have been developed to build fused systems efficiently. The synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been achieved via a copper-catalyzed reaction of substituted isatins and 2-bromopyridine (B144113) derivatives, involving C-N and C-C bond cleavage and formation. nih.gov
Table 2: Examples of Fused Heterocycles Derived from Quinazolinones
| Starting Quinazolinone Derivative | Reactant(s) | Reaction Type | Fused Ring System Formed | Reference |
|---|---|---|---|---|
| 2-(o-aminophenyl)-4(3H)-quinazolinone | Ortho-esters | Condensation | Quinazolino[4,3-b]quinazolinone | nih.gov |
| 5,6-dihydro-2,4-dimethoxycyclobuta[d]pyrimidine | 1-phenyl-1H-pyrrole-2,5-dione | Diels-Alder | Pyrrolo[g]quinazolinone | tandfonline.com |
| 2-indolyl quinazolinone | Propargylic alcohols | [4+2] Annulation | Indolopyrido-quinazolinone | acs.org |
| Substituted isatins | 2-bromopyridine derivatives | Cascade (C-N/C-C cleavage/formation) | Pyrido[2,1-b]quinazolinone | nih.gov |
Stereochemical Aspects of Quinazolinone Synthesis and Reactions
Stereochemistry can play a significant role in both the synthesis and the reactivity of quinazolinone derivatives, influencing reaction yields and the biological activity of the final products.
In the synthesis of 4-methylene-3,4-dihydroquinazolin-2-ones, the stereochemistry of substituents on the isothiocyanate reactant was found to affect the product yield, with a general trend of para- > meta- > ortho-substitution leading to higher yields. frontiersin.org This suggests that steric hindrance can impact the efficiency of the cyclization process.
The conditions of a reaction can also be critical for maintaining stereochemical integrity. For example, the synthesis of pyrazino[2,1-b]quinazoline-3,6-diones from anthranilic acid and lactim ethers, a reaction prone to epimerization at stereocenters adjacent to carbonyl groups under thermal conditions, shows improved stereochemical outcomes when performed using microwave irradiation. nih.gov
In more complex, disubstituted quinazolinones, the orientation of substituents can be interdependent. For 2,6-disubstituted 3-methyl-quinazolin-4-ones, the spatial arrangement of aromatic fragments at the C-2 and C-6 positions is influenced by both the nature of ortho-substituents and the interaction between the two aromatic rings themselves. nih.gov While this compound is achiral, any reaction that introduces a chiral center, for instance at the α-carbon of the glycinate moiety, would necessitate careful control of stereochemistry to isolate specific stereoisomers.
Structural Characterization and Elucidation Techniques
Advanced Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl quinazolin-4-ylglycinate, one would expect to observe distinct signals for the protons on the quinazoline (B50416) ring, the methylene (B1212753) (-CH2-) group of the glycinate (B8599266) moiety, and the methyl (-CH3) group of the ester. The splitting patterns (singlets, doublets, triplets, etc.) would help to establish the connectivity of these groups.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic). The spectrum of this compound would show characteristic signals for the carbons of the quinazoline core, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected ranges | Protons of quinazoline ring | |||
| Expected range | -NH- proton | |||
| Expected range | s | 2H | -CH₂- (glycinate) | |
| Expected range | s | 3H | -OCH₃ (methyl ester) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Expected ranges | Carbons of quinazoline ring | |||
| Expected range | C=O (ester carbonyl) | |||
| Expected range | -CH₂- (glycinate) | |||
| Expected range | -OCH₃ (methyl ester) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O of the ester group, C=N and C=C bonds of the quinazoline ring, and C-O stretching vibrations.
A table of expected FTIR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1735-1750 |
| C=N stretch | 1630-1690 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch | 1000-1300 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₁N₃O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer further structural clues.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages for this compound would be compared with the theoretically calculated values based on its molecular formula (C₁₁H₁₁N₃O₂) to verify its purity and elemental composition.
| Element | Theoretical % |
| Carbon (C) | 60.82 |
| Hydrogen (H) | 5.10 |
| Nitrogen (N) | 19.34 |
| Oxygen (O) | 14.73 |
Mechanistic Insights into Biological Activities in Vitro and Computational Focus
Enzyme Inhibition Studies
The capacity of quinazoline-based compounds to interact with and inhibit various enzymes is a well-documented area of medicinal chemistry. While direct studies on methyl quinazolin-4-ylglycinate are limited, research on analogous structures provides a framework for understanding its potential inhibitory profile.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Computational studies have been instrumental in exploring the potential of quinazoline (B50416) derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for type 2 diabetes treatment. Molecular docking simulations have shown that quinazoline scaffolds can fit favorably into the active site of the DPP-4 enzyme. jetir.orgijpsjournal.com These in silico models suggest that the quinazoline nucleus can form significant interactions with key amino acid residues, such as TYR666, GLU205, ASN710, and HIS740. ijpsjournal.com The binding of these derivatives is often compared to established DPP-4 inhibitors like sitagliptin (B1680988) to gauge their potential efficacy. jetir.org Although specific in vitro data for this compound is not yet available, these computational findings highlight a promising avenue for investigation. Further research, including the synthesis and biological evaluation of spiro cyclohexane-1,2'-quinazoline derivatives, has demonstrated the potential for this class of compounds to exhibit potent DPP-4 inhibitory activity, with some derivatives showing significantly greater potency than reference drugs like linagliptin (B1675411) in enzyme assays. nih.gov
Tyrosine Kinase Receptor (TKR) Inhibition
The quinazoline core is a well-established pharmacophore in the design of Tyrosine Kinase Receptor (TKR) inhibitors, a critical class of anti-cancer agents. nih.govdergipark.org.trmdpi.com Numerous studies have demonstrated the ability of 4-anilinoquinazoline (B1210976) derivatives to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the TKR family. researchgate.net Docking studies indicate that these compounds can insert into the ATP-binding pocket of the EGFR kinase domain. researchgate.net The N1 and N3 atoms of the quinazoline ring are often crucial for forming hydrogen bonds with key residues like Met769 and Thr766, respectively, which is a hallmark of their inhibitory mechanism. researchgate.net While direct experimental data for this compound is pending, the extensive research on related quinazolines suggests its potential to interact with and inhibit TKRs.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer therapies. Quinazolinone derivatives have been designed and evaluated as DHFR inhibitors. nih.gov Molecular docking studies have been performed to understand the binding patterns of these compounds within the active site of both bacterial and human DHFR. nih.govkoreascience.krtandfonline.com These computational analyses help in predicting the inhibitory potential and selectivity of new quinazolinone analogues. koreascience.krresearchgate.net The structural resemblance of the quinazoline scaffold to folic acid allows these compounds to act as competitive inhibitors. researchgate.net For instance, some quinazolinone derivatives have shown potent inhibitory activity against Staphylococcus aureus DHFR and Escherichia coli DHFR. nih.gov
SARS-CoV-2 Main Protease (Mpro) Inhibition
In the search for therapeutics against COVID-19, the SARS-CoV-2 Main Protease (Mpro) has emerged as a key drug target due to its essential role in viral replication. rsc.orgresearchgate.netnih.gov Virtual screening and molecular docking studies have been employed to identify potential Mpro inhibitors from libraries of existing compounds, including those with a quinazoline scaffold. rsc.orgmdpi.comnih.gov Computational models have shown that quinazolinone-based peptidomimetics can bind to the Mpro active site, interacting with crucial residues like His41 and Cys145. researchgate.netnih.gov Some synthesized quinazolinone derivatives have exhibited dose-dependent inhibitory activity against Mpro in enzymatic assays, with IC50 values in the micromolar range. nih.gov These findings suggest that the quinazoline framework can serve as a valuable starting point for the development of novel anti-SARS-CoV-2 agents.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic potential in various diseases, including inflammatory conditions. nih.govfrontiersin.orgnih.gov Novel quinazoline derivatives have been designed and synthesized as inhibitors of PDE7, a cAMP-specific phosphodiesterase. nih.govfrontiersin.orgnih.gov In vitro assays have confirmed the inhibitory activity of certain 4-hydrazinoquinazoline (B1199610) and triazoloquinazoline derivatives against PDE7A. nih.govnih.gov Molecular docking and dynamic simulation studies have provided insights into the binding modes of these compounds within the PDE7A active site, highlighting interactions such as hydrogen bonds and π-π stacking. nih.govfrontiersin.orgnih.gov
Antimicrobial Activity Mechanisms
Quinazoline and quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties. nih.goveurekaselect.combrieflands.comresearchgate.neteco-vector.comnih.gov The antimicrobial mechanism of these compounds is often linked to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The specific mechanism can be influenced by the nature and position of substituents on the quinazoline ring. For instance, some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com Studies on various quinazolinone derivatives have revealed that their mode of action can involve the inhibition of biofilm formation, a key virulence factor in many pathogenic bacteria. nih.gov While the precise antimicrobial mechanism of this compound has not been elucidated, the extensive body of research on related compounds suggests that it likely interferes with critical cellular processes in susceptible microorganisms.
Antibacterial Pathways and Targets
Quinazolinone derivatives exert their antibacterial effects through various mechanisms, often targeting essential bacterial processes. One of the key pathways involves the inhibition of DNA synthesis. These compounds have been shown to target bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and repair, leading to bacterial cell death. eco-vector.com
Another significant mechanism is the disruption of cell wall biosynthesis. Certain quinazolinone derivatives inhibit the activity of penicillin-binding proteins (PBPs), such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com The heterocyclic nature of the quinazolinone core allows it to form hydrogen bonds with amino acid residues in the allosteric site of the enzyme, inducing a conformational change that blocks the active site and inhibits peptidoglycan synthesis. eco-vector.com
Furthermore, some quinazolinones can counteract bacterial resistance mechanisms. They have been observed to modulate efflux pumps, which bacteria use to expel antibiotics. By potentially binding to these pumps, the quinazolinone derivatives can facilitate the entry and accumulation of antibacterial agents within the microbial cell. eco-vector.com In Pseudomonas aeruginosa, specific derivatives have been found to inhibit the PqsR transcriptional regulator, a key component of the quorum-sensing system that controls biofilm formation and virulence. nih.gov
Antifungal Mechanisms
The antifungal action of quinazolinone derivatives also involves targeting specific fungal pathways. One of the proposed mechanisms is the inhibition of chitin (B13524) synthase. researchgate.net Chitin is a vital structural component of the fungal cell wall, and its inhibition compromises cell wall integrity, leading to fungal cell lysis. A study on 6-bromo-4-ethoxyethylthio quinazoline against Gibberella zeae showed that treatment led to a decrease in mycelial reducing sugar, chitosan, and soluble protein content, indicating interference with cell wall structure and metabolic processes. researchgate.net
Structure-activity relationship studies on azole antifungal agents incorporating a quinazolinone nucleus have shown that these compounds can be highly potent against filamentous fungi. nih.gov The mechanism for these azole-containing derivatives likely involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is a critical component of the fungal cell membrane.
Antiviral Activity Investigations
Investigations into the antiviral properties of quinazolinone derivatives have revealed significant activity against both plant and human viruses.
Notably, derivatives of (quinazolin-4-ylamino)methyl-phosphonate have demonstrated weak to good activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. mdpi.comnih.gov In one study, certain phosphonate (B1237965) derivatives showed curative rates ranging from 30.1% to 52.0% in vivo. mdpi.com Similarly, a series of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety also exhibited effective control of TMV, with some compounds showing significantly better efficacy than the commercial antiviral agent Ribavirin. researchgate.net
In the context of human viruses, 2-Methylquinazolin-4(3H)-one was identified as a potent antiviral agent against the Influenza A virus (IAV H1N1). mdpi.comnih.gov It was shown to have significant antiviral activity in vitro with an IC₅₀ of 23.8 μg/mL. mdpi.comnih.gov In vivo studies in mice demonstrated that this compound could ameliorate acute lung injury by inhibiting viral replication, as evidenced by the downregulation of viral neuraminidase (NA) and nucleoprotein (NP). mdpi.com The compound also modulated the host immune response by decreasing pro-inflammatory cytokines. mdpi.com
| Compound/Derivative Class | Target Virus | Observed Activity | Reference |
| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | Curative rates of 30.1%–52.0% in vivo. | mdpi.com |
| 4-Thioquinazoline-Chalcone Hybrids | Tobacco Mosaic Virus (TMV) | EC₅₀ values as low as 138.1 μg/mL, superior to Ribavirin. | researchgate.net |
| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | IC₅₀ of 23.8 μg/mL in vitro; reduces viral load in vivo. | mdpi.comnih.gov |
Antioxidant Capacity Assessment
The antioxidant potential of quinazolinone derivatives is a well-documented property, typically evaluated through various in vitro assays that measure different aspects of antioxidant action. mdpi.commdpi.com Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the CUPRAC (cupric reducing antioxidant capacity) assay, the FRAP (ferric reducing antioxidant plasma) assay, and the phosphomolybdate assay for total antioxidant capacity (TAC). mdpi.commdpi.com
Research has consistently shown that the antioxidant activity of these compounds is heavily influenced by the presence and position of specific substituents, particularly on a phenyl ring attached to the quinazolinone core. mdpi.comnih.gov
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring is crucial for potent antioxidant activity. Dihydroxy-substituted quinazolinones are among the most effective radical scavengers. mdpi.com The position of these groups is also critical; ortho or para positioning of two hydroxyl groups results in significantly higher antioxidant capacity compared to a meta arrangement. mdpi.com This is attributed to the resonance stabilization of the resulting phenoxyl radical. mdpi.com
Methoxy Groups: Methoxy (-OCH₃) substituents can also contribute to antioxidant capacity, although often to a lesser extent than hydroxyl groups. mdpi.com
Linker Groups: The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant potency, again due to enhanced resonance stabilization of the phenoxyl radical formed during the antioxidant reaction. mdpi.com
| Assay Type | Finding | Most Potent Substituents | Reference |
| DPPH Radical Scavenging | Dihydroxy-substituted derivatives showed the highest activity. | Ortho or para dihydroxy-phenyl groups. | mdpi.com |
| CUPRAC Assay | A dihydroxy-substituted derivative (21e) showed the highest capacity. | 3,4-Dihydroxyphenyl. | mdpi.com |
| TAC (Phosphomolybdate) Assay | Ortho diphenolic compounds proved to have very good electron-donating ability. | Ortho diphenolic groups. | mdpi.com |
Structure-Activity Relationship (SAR) Studies and Ligand-Target Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazolinone derivatives influences their biological activity. By systematically modifying the quinazolinone scaffold, researchers can identify key structural features required for interaction with biological targets. researchgate.netnih.govnih.gov
The quinazolinone core has several positions (notably 2, 3, and the benzene (B151609) ring portion) where substitutions can dramatically alter biological effects. researchgate.netnih.gov
Position 2: Substitutions at the 2-position are critical for defining the type and potency of activity. For antibacterial agents targeting S. aureus, variations at this position significantly impact the minimum inhibitory concentration (MIC). nih.gov In the case of antioxidant activity, a phenyl ring at this position bearing hydroxyl groups is highly favorable. mdpi.com
Position 3: The 3-position is another key site for modification. For antifungal activity, attaching a substituted propyl group containing an azole ring has proven effective. nih.gov For antibacterial activity, the presence of a substituted aromatic ring at this position is considered essential for activity against certain strains. eco-vector.com
Positions 6 and 7: Modifications on the benzene ring of the quinazolinone core, such as at positions 6 and 7, are also important. For EGFR kinase inhibitors, electron-donating groups (e.g., dimethoxy) at these positions increase activity. mdpi.com For azole antifungals, a halogen (like chlorine) at the 7-position leads to the most potent compounds in vitro. nih.gov
Ligand-target interactions often involve hydrogen bonding. For instance, the N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the kinase domain of EGFR, forming hydrogen bonds with key methionine and threonine residues. mdpi.com
Rational Design for Enhanced Biological Potency
Rational drug design leverages SAR insights to create new derivatives with improved potency and selectivity. The goal is to optimize the interactions between the ligand (the quinazolinone derivative) and its biological target.
An example of this is seen in the development of antibacterial 4(3H)-quinazolinones. After initial screening identified a lead compound, systematic variations were made to different parts of the molecule. nih.gov SAR studies revealed that for activity against S. aureus, having a hydrogen-bond donor and acceptors at specific distances from the ring was critical. The most potent compound in one series had an N-mesyl group, which provided an optimal arrangement of these features, achieving an MIC of 0.004 μg/mL. nih.gov
Similarly, in the design of antiviral agents against TMV, a series of (quinazolin-4-ylamino)methyl-phosphonates were synthesized. By incorporating the α-aminophosphonate pharmacophore into the quinazoline unit, researchers aimed for a synergistic effect, which led to the discovery of compounds with notable antiviral activity. mdpi.com This molecular hybridization approach, combining two or more known pharmacophores, is a common strategy in rational design to enhance biological potency. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These models generate contour maps that visualize the regions where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or decrease activity.
Several QSAR studies have been performed on quinazolinone derivatives:
Anti-TMV Activity: A 3D-QSAR study on 4-thioquinazoline derivatives containing a chalcone moiety was conducted to understand their anti-TMV activity. The resulting CoMFA model showed good predictive ability and was used to guide the design of new antiviral agents. researchgate.net
Anticancer Activity: A CoMFA model was developed for a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives to predict their cytotoxic activity. The model helped in understanding the relationship between the 3D structural features and the observed biological activity, providing insights for designing new cytotoxic quinazolinones. nih.gov
MMP-13 Inhibition: For a series of quinazolinone derivatives acting as inhibitors of matrix metalloproteinase-13 (MMP-13), CoMFA and CoMSIA models were constructed. The contour maps from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity, providing a clear roadmap for designing more potent inhibitors. nih.gov
These QSAR models are invaluable tools in modern drug discovery, enabling the prediction of a compound's biological activity before its synthesis, thus accelerating the optimization of lead compounds. nih.govnih.gov
Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of action of bioactive compounds, providing insights that are often difficult to obtain through experimental methods alone. For compounds like this compound, which belongs to the pharmacologically significant quinazoline class, these computational approaches offer a powerful means to predict and analyze biological activities at a molecular level. nih.gov By simulating the interactions between the compound and biological macromolecules, researchers can predict binding affinities, assess the stability of the resulting complexes, and understand the electronic properties that govern its reactivity. This section delves into the specific computational techniques used to investigate the biological potential of quinazoline derivatives, providing a framework for understanding the likely behavior of this compound.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used to forecast the binding affinity and mode of interaction between a drug candidate and its protein target. For the quinazoline scaffold, docking studies have been instrumental in identifying potential inhibitors for a range of therapeutic targets.
Research on various quinazoline derivatives has demonstrated their potential to bind effectively to the active sites of several key proteins implicated in disease. For instance, docking studies against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, revealed that certain quinazoline compounds could achieve strong binding affinities, with calculated energy values as favorable as -9.3 kcal/mol. itmedicalteam.pl Similarly, when docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy, specific 4-anilino quinazoline derivatives showed significant binding energies, such as -7.46 kcal/mol, which was superior to the standard inhibitor Erlotinib in the same study. nih.gov Other studies have successfully docked quinazolinone derivatives into the DNA binding site of NF-κB and the active sites of human AKT1 and Dihydrofolate reductase (DHFR), identifying key amino acid residues responsible for the interaction. mdpi.comresearchgate.netnih.gov
The binding is typically stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, in simulations with NF-κB, key residues like Arg54, Arg56, and Tyr57 were identified as crucial for binding. nih.gov These studies collectively suggest that the quinazoline core, as present in this compound, serves as an effective pharmacophore for designing inhibitors against various biological targets. nih.govitmedicalteam.pl
Interactive Table: Molecular Docking of Quinazoline Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | PDB ID | Software/Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|---|
| Quinazolinone Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | -9.3 | Not Specified |
| 4-Anilino Quinazolines | EGFR Tyrosine Kinase | 1M17 | Autodock 4.2 | -7.46 | Not Specified |
| Quinazolinone Derivatives | NF-κB | Not Specified | Not Specified | Not Specified | Arg54, Arg56, Tyr57, Cys59, Glu60 |
| Quinazolinone Derivatives | AKT1 | Not Specified | PyRx | Not Specified | Not Specified |
| Quinazoline Derivatives | Dihydrofolate reductase (DHFR) | 1S3V | Vlife MDS 4.3 | Not Specified | Not Specified |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and verify the stability of binding predicted by docking. nih.govrsc.org
MD simulations have been employed to validate the docking poses of quinazoline derivatives with their target proteins. nih.govnih.gov In a study involving 4-anilino quinazolines and the EGFR tyrosine kinase, MD simulations were performed to confirm that the docked ligands formed a stable complex with the protein. nih.gov The stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov Another metric, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov One study on dual PARP1 and STAT3 inhibitors performed a 100 ns MD simulation to confirm the dynamic stability of the top-ranked quinazolinone derivative. nih.gov These simulations are crucial for confirming that a potential inhibitor not only binds with high affinity but also maintains a stable interaction, a prerequisite for sustained biological activity. nih.gov
Interactive Table: MD Simulation Studies of Quinazoline Derivative-Protein Complexes
| Derivative Class | Protein Target | Simulation Duration | Key Stability Finding | Analytical Metrics |
|---|---|---|---|---|
| Quinazolinone Derivatives | PARP1 and STAT3 | 100 ns | The ligand-protein complex remained stable throughout the simulation. | MM-GBSA |
| 4-Anilino Quinazolines | EGFR Tyrosine Kinase | Not Specified | The protein exhibits more stability when complexed with the inhibitor. | RMSD, RMSF |
| Quinazoline Derivatives | PAK4 Inhibitors | Not Specified | Leu398 was identified as a key stabilizing amino acid residue. | Not Specified |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and atomic charges, DFT provides deep insights into the reactivity and interaction capabilities of a compound. While specific DFT studies on this compound are not prominent in the literature, the methodology is standard for characterizing novel drug candidates.
For quinazoline derivatives, related quantum mechanics methods like the Hartree-Fock (HF) method have been used to optimize ligand geometries and generate partial atomic charges. nih.gov These charges are essential parameters for creating the force fields used in subsequent, more complex MD simulations. nih.govnih.gov DFT calculations would allow for the determination of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and other non-covalent interactions that are critical for protein binding.
In Silico Screening and Virtual Ligand Libraries
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the candidates for experimental synthesis and testing. The process often begins with the creation of a virtual library of compounds. These libraries can be retrieved from public databases like PubChem or can be reaction-based virtual libraries that contain billions of synthetically feasible molecules. researchgate.netyoutube.com
The general workflow for screening quinazoline derivatives involves several key steps. researchgate.net First, a large library of quinazoline analogs is assembled. researchgate.net These compounds are then filtered based on physicochemical properties to ensure "drug-likeness," often using criteria such as Lipinski's Rule of Five. itmedicalteam.plresearchgate.net Subsequent filters for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties further refine the library to compounds with favorable pharmacokinetic profiles. researchgate.netresearchgate.net The remaining candidates are then taken forward for high-throughput virtual screening, which uses molecular docking to predict their binding affinity against a specific protein target. mdpi.com This tiered approach efficiently identifies the most promising quinazoline derivatives from a vast chemical space, prioritizing them for further investigation as potential therapeutic agents. itmedicalteam.plresearchgate.net
Potential Applications in Chemical Sciences Excluding Clinical Human Applications
As Synthetic Intermediates in Advanced Organic Synthesis
Methyl quinazolin-4-ylglycinate serves as a highly valuable and versatile intermediate in the field of advanced organic synthesis. The quinazoline (B50416) nucleus itself is a common feature in numerous biologically active compounds, and the glycinate (B8599266) side chain on this particular molecule provides a reactive handle for extensive chemical modification. rroij.comnih.gov
The primary utility of this compound as an intermediate stems from the reactivity of the ester group and the potential for substitution on the quinazoline ring system. Organic chemists can leverage the methyl ester of the glycinate moiety for various classical ester transformations. For instance, it can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides using standard peptide coupling reagents. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
The synthesis of various quinazoline derivatives often involves multi-step sequences, starting from simpler precursors like anthranilic acid or 2-aminobenzonitriles. nih.gov The creation of a library of compounds for screening purposes is greatly facilitated by having a common intermediate like this compound. High-throughput synthesis methodologies can be applied to this intermediate to rapidly generate a multitude of derivatives with varied substituents, which is a cornerstone of modern medicinal and agrochemical research. researchgate.net
Table 1: Potential Reactions for Modifying this compound
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Ester Hydrolysis | Aqueous base (e.g., NaOH) or acid | Carboxylic Acid |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |
| Ester Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |
| N-Acylation | Acid Chloride or Anhydride (B1165640), Base | Amide |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine |
Development of Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function in a biological system. The quinazoline scaffold has proven to be an excellent foundation for the development of such probes. While this compound itself is not a finalized chemical probe, its structure is highly amenable to modification for this purpose.
The development of a chemical probe requires a molecule to have high affinity and selectivity for its target, along with properties that allow it to function in a cellular environment. The quinazoline core of this compound can serve as the primary recognition element that binds to the target protein. The glycinate side chain offers a perfect attachment point for introducing reporter groups or reactive moieties without significantly disturbing the core binding interactions.
For example, a fluorescent dye could be coupled to the carboxylic acid (after hydrolysis of the methyl ester) or the amine of the glycinate side chain. The resulting fluorescent probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells. Alternatively, a photo-affinity label or a "click chemistry" handle (like an azide (B81097) or alkyne) could be attached. These groups allow for the covalent labeling and subsequent identification of the target protein and its binding partners, which is crucial for elucidating complex biological pathways.
A notable example of the quinazoline scaffold's utility in this area is the development of selective inhibitors for the lysine (B10760008) methyltransferases G9a and GLP. Optimization of a quinazoline-based hit led to potent and cell-permeable chemical probes that have been instrumental in studying the biological roles of these enzymes. The synthetic strategies used to create these probes highlight how a core structure can be systematically modified to achieve the desired properties of a high-quality chemical probe. This compound represents a starting point from which similar derivatization strategies could be employed to target other enzymes or proteins of interest.
Contributions to Agrochemical Research
The search for new and effective agrochemicals, including herbicides, fungicides, and insecticides, is a continuous effort to ensure food security. The 4(3H)-quinazolinone scaffold, a close relative of the quinazoline structure, has been identified as a privileged structure in agrochemical discovery, exhibiting a broad range of biological activities against agricultural pests and pathogens. nih.gov
Derivatives of the quinazoline core have shown significant potential in this field. A key area of contribution is in the development of novel plant antiviral agents. For instance, researchers have synthesized a series of (quinazolin-4-ylamino)methyl-phosphonate derivatives which demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. The synthesis of these compounds often starts from substituted 2-aminobenzonitriles, which are precursors to the quinazoline ring. The ability to attach a phosphonate (B1237965) moiety, known for its biological activity, to the quinazoline core at the 4-position highlights the synthetic accessibility of this position for creating agrochemically relevant molecules.
The glycinate portion of this compound provides a convenient linker to attach other toxophores or groups that can enhance uptake and translocation within the plant. The ester could be converted into an amide with an amine-containing pharmacophore, or the amino group of the glycinate could be used to link to other molecular fragments. This modular approach allows for the creation of new chemical entities with potentially improved efficacy, selectivity, and environmental profiles compared to existing agrochemicals. The broad bioactivity of quinazoline derivatives in general suggests that libraries of compounds derived from intermediates like this compound would be a valuable resource for screening in agrochemical research programs. nih.govnih.gov
Table 2: Examples of Bioactivity in Quinazoline Derivatives Relevant to Agrochemicals
| Derivative Class | Target Organism/System | Type of Activity | Reference |
| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | Antiviral | |
| 2-Styryl-4(3H)-quinazolinones | Fungi and Bacteria | Antifungal, Antibacterial | nih.gov |
| 2,4,6-Trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | Antibacterial | nih.gov |
Applications in Material Science
The application of quinazoline derivatives, including structures related to this compound, is predominantly concentrated in the fields of medicinal and biological chemistry. A thorough review of the scientific literature does not reveal significant or established applications of this specific compound or its close derivatives in the field of material science.
While heterocyclic compounds, in general, can be incorporated into polymers, dyes, or organic electronic materials, the research focus for the quinazoline scaffold has overwhelmingly been on its biological activity. There is currently no substantial body of work describing the use of this compound or its derivatives as components in materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), specialized polymers, or as corrosion inhibitors, which are typical applications for some other nitrogen-containing heterocyclic systems. Therefore, this remains an unexplored area for this particular class of compounds.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Methyl Quinazolin-4-ylglycinate
The synthesis of quinazoline (B50416) derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system. nih.govresearchgate.netbenthamscience.comnih.gov Future research into the synthesis of this compound should focus on developing more efficient, atom-economical, and environmentally friendly pathways.
One promising area is the use of transition-metal-free catalysis. For instance, methods utilizing iodine as a catalyst in the absence of solvents and other additives have shown success in synthesizing quinazolines from 2-aminobenzaldehydes and benzylamines. organic-chemistry.org Exploring similar strategies for the specific synthesis of this compound from readily available starting materials could offer a greener and more cost-effective approach. Another avenue involves the use of copper-catalyzed cascade reactions, which have been employed to synthesize quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides using air as the oxidant. organic-chemistry.org Adapting such a method could provide a direct and efficient route to the target compound.
Furthermore, the development of one-pot multicomponent reactions represents a highly attractive strategy. nih.govnih.gov These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of operational simplicity and reduced waste generation. Designing a one-pot synthesis for this compound would be a significant step forward. Microwave-assisted organic synthesis is another area that warrants exploration for its potential to accelerate reaction times and improve yields. nih.gov
Unraveling Undiscovered Biological Targets and Mechanistic Pathways
Quinazoline derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net While some quinazolines are known to inhibit enzymes like dihydrofolate reductase (DHFR), topoisomerase, and various protein kinases, many of their biological targets and mechanistic pathways remain to be fully elucidated. nih.govwikipedia.org
Future research should aim to identify novel biological targets for this compound. This can be achieved through a combination of high-throughput screening against diverse panels of enzymes and receptors, as well as affinity-based proteomics approaches to identify binding partners in a cellular context. Understanding the specific molecular interactions between this compound and its targets is crucial for optimizing its structure to enhance potency and selectivity.
Moreover, investigating the downstream signaling pathways affected by this compound is essential. For example, many anticancer quinazolines function by inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which in turn blocks the Ras signal transduction cascade and prevents cancer cell proliferation. wikipedia.org Determining if this compound acts through similar or novel mechanisms will be critical for its future development.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmednexus.orgmdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of new and improved therapeutic agents. nih.govresearchgate.net
For this compound, AI and ML can be employed in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms such as Random Forest and Support Vector Machines, can be developed to predict the biological activity of novel analogs based on their chemical structures. nih.govnih.gov This allows for the virtual screening of large compound libraries to prioritize the synthesis of the most promising candidates.
Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired pharmacological properties. mdpi.com By training these models on existing data for active quinazoline derivatives, it is possible to generate novel analogs of this compound with potentially enhanced activity and improved drug-like properties. AI can also aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net
Development of Sustainable and Scalable Synthetic Processes
The principles of green chemistry are increasingly important in the synthesis of pharmaceutical compounds, aiming to reduce the environmental impact of chemical manufacturing. frontiersin.orgnih.gov Future research on this compound should prioritize the development of sustainable and scalable synthetic processes.
This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the replacement of hazardous reagents with safer alternatives. nih.govnih.gov For example, transition-metal-free synthetic methods, as mentioned earlier, contribute to sustainability by avoiding the use of potentially toxic and expensive metal catalysts. nih.govorganic-chemistry.org The development of catalytic systems that can be easily recovered and reused is another key aspect of sustainable synthesis. frontiersin.orgnih.gov
Process intensification, through techniques like flow chemistry, can also lead to more sustainable and efficient manufacturing. Flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous production, which can be particularly beneficial for large-scale synthesis. Exploring the synthesis of this compound in a continuous flow system could lead to a more economical and environmentally friendly process.
Synergistic Approaches Combining Synthetic and Computational Chemistry
The future of drug discovery lies in the seamless integration of experimental and computational approaches. nih.govresearchgate.net For the continued development of this compound and its analogs, a synergistic strategy that combines the strengths of synthetic chemistry and computational modeling will be paramount.
Computational docking and molecular dynamics simulations can provide valuable insights into the binding mode of this compound with its biological targets. nih.gov This information can guide the rational design of new derivatives with improved binding affinity and selectivity. The synthesized compounds can then be experimentally tested, and the results fed back into the computational models to refine and improve their predictive power.
This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, will be crucial for optimizing the therapeutic potential of this class of compounds. By leveraging the predictive power of computational chemistry, synthetic efforts can be more focused and efficient, ultimately accelerating the discovery of novel and effective therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes and characterization techniques for methyl quinazolin-4-ylglycinate?
Methodological Answer:
- Synthesis : The compound is typically synthesized via condensation reactions, such as coupling quinazolinone derivatives with glycine methyl ester under catalytic conditions (e.g., HATU/DIEA in DMSO) . Key intermediates should be purified using column chromatography, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients).
- Characterization : Use 1H/13C NMR to confirm regiochemistry and functional groups (e.g., methyl ester resonance at ~3.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures batch consistency .
Q. How can researchers confirm the identity and purity of this compound in novel syntheses?
Methodological Answer:
- Identity : Combine 2D NMR (e.g., HSQC, HMBC) to resolve aromatic quinazoline protons and glycinate linkages. Cross-validate with FT-IR for ester carbonyl stretches (~1740 cm⁻¹) .
- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For trace impurities, tandem LC-MS/MS identifies byproducts (e.g., hydrolyzed glycine derivatives) .
Advanced Research Questions
Q. What strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Conduct systematic solubility studies using the shake-flask method in buffered solutions (pH 1–10) and solvents (DMSO, EtOH, hexane). Quantify via UV-Vis spectroscopy and correlate with computational logP predictions .
- Mitigation : For low aqueous solubility, explore co-solvent systems (e.g., PEG-400/water) or prodrug derivatization (e.g., phosphate esters) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the quinazoline C2/C7 positions (e.g., halogens, methoxy groups) using Suzuki-Miyaura cross-coupling .
- Activity Testing : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays. Use molecular docking (AutoDock Vina) to rationalize binding affinities and guide iterative design .
Q. What experimental controls are critical to resolving conflicting bioassay results for this compound?
Methodological Answer:
- Batch Consistency : Ensure compound integrity via pre-assay NMR/HPLC checks. Include vehicle controls (e.g., DMSO) to rule out solvent interference.
- Assay Validation : Use orthogonal assays (e.g., SPR for binding, cellular IC50 for efficacy) to confirm activity. Replicate results across independent labs to exclude protocol-specific artifacts .
Q. How should researchers evaluate the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via LC-MS and identify metabolites (e.g., ester hydrolysis to glycine).
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics and compare with analogs to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
